1-Bromo-3-cyclopropyl-3-methylbutan-2-one
Description
1-Bromo-3-cyclopropyl-3-methylbutan-2-one is a brominated ketone with the molecular formula C₈H₁₁BrO. Its structure features a butan-2-one backbone (a four-carbon chain with a ketone at position 2), substituted at position 1 with a bromine atom and at position 3 with both a cyclopropyl and a methyl group. This compound’s unique substituent arrangement—combining a strained cyclopropane ring, a methyl group, and a bromine atom adjacent to a ketone—imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C8H13BrO |
|---|---|
Molecular Weight |
205.09 g/mol |
IUPAC Name |
1-bromo-3-cyclopropyl-3-methylbutan-2-one |
InChI |
InChI=1S/C8H13BrO/c1-8(2,6-3-4-6)7(10)5-9/h6H,3-5H2,1-2H3 |
InChI Key |
UYOXJXVYUKOLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CC1)C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-cyclopropyl-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-cyclopropyl-3-methylbutan-2-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. This ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-cyclopropyl-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in stoichiometric amounts.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents, often in solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents, depending on the oxidizing agent used, with careful control of temperature to avoid over-oxidation.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives such as alcohols, amines, or thiols.
Reduction: Yields the corresponding alcohol, 3-cyclopropyl-3-methylbutan-2-ol.
Oxidation: Results in carboxylic acids or ketones, depending on the extent of oxidation.
Scientific Research Applications
1-Bromo-3-cyclopropyl-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropyl-3-methylbutan-2-one depends on its reactivity with various biological and chemical targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s chemical properties. The specific molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-bromo-3-cyclopropyl-3-methylbutan-2-one with analogous brominated compounds, focusing on structural features, reactivity, and applications inferred from the evidence.
Structural and Functional Group Comparisons
Key Observations :
- Ketone Influence : The ketone group in the target compound increases polarity and may hinder SN2 reactions due to steric/electronic effects near the bromine. In contrast, 1-bromo-3-methylbutane lacks a ketone, making it a more classical alkyl halide for nucleophilic substitutions .
- Cyclopropane vs. Cyclohexane : The strained cyclopropane ring in the target compound could enhance reactivity (e.g., ring-opening reactions) compared to Bromomethyl Cyclohexane’s stable cyclohexane .
- Alkene vs. Ketone : 1-Bromo-3-methyl-2-butene’s alkene enables addition reactions, whereas the target’s ketone favors nucleophilic additions or condensations .
Reactivity and Stability
- Electrophilic Reactivity : The bromine in the target compound is adjacent to a ketone, which may stabilize transition states in elimination reactions (e.g., dehydrohalogenation) more effectively than in 1-bromo-3-methylbutane.
- Ring Strain: The cyclopropane ring’s angle strain could make the target compound prone to ring-opening under acidic or radical conditions, unlike non-strained analogs like Bromomethyl Cyclohexane .
- Thermal Stability : Brominated alkanes (e.g., 1-bromo-3-methylbutane) are generally stable at room temperature, but the target’s ketone and cyclopropane may reduce thermal stability due to increased molecular rigidity .
Physical Properties (Inferred)
Biological Activity
1-Bromo-3-cyclopropyl-3-methylbutan-2-one (CAS No. 1823844-78-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its bromo substituent and cyclopropyl group, which may influence its reactivity and biological interactions. The molecular formula is , with a molecular weight of 205.09 g/mol.
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in antimicrobial and anticancer therapies. The compound's structural features suggest it may interact with various biological targets, leading to significant pharmacological effects.
Antimicrobial Activity
Studies have demonstrated that derivatives of brominated compounds exhibit strong antibacterial and antifungal properties. For instance, similar brominated ketones have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Brominated Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Gram-positive bacteria | TBD |
| Gram-negative bacteria | TBD | |
| Fungi | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Cell Membrane Interaction : The lipophilicity of the compound may allow it to integrate into cell membranes, affecting membrane integrity and function.
Study on Antibacterial Properties
A study evaluated the antibacterial properties of various brominated ketones, including this compound. The results indicated that these compounds exhibited significant inhibitory effects against several pathogenic strains, suggesting their potential as therapeutic agents in treating bacterial infections.
Study on Anticancer Activity
In vitro studies have investigated the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in specific cancer types, although further research is needed to understand the underlying mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
